REACTION_SMILES
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[CH3:19][OH:20].[CH3:1][C:2]1([CH3:15])[CH2:3][O:4][c:5]2[c:6]1[cH:7][cH:8][c:9]([C:11](=[O:12])[O:13][CH3:14])[cH:10]2.[ClH:18].[Na+:17].[OH-:16]>>[CH3:1][C:2]1([CH3:15])[CH2:3][O:4][c:5]2[c:6]1[cH:7][cH:8][c:9]([C:11](=[O:12])[OH:13])[cH:10]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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COC(=O)c1ccc2c(c1)OCC2(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccc2c(c1)OCC2(C)C
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
Cl
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Na+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[OH-]
|
Name
|
|
Type
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product
|
Smiles
|
CC1(C)COc2cc(C(=O)O)ccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |